Mavoglurant
説明
Mavoglurant, also known as AFQ-056, is an experimental drug candidate primarily studied for the treatment of fragile X syndrome and other conditions . It is a small molecule that belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
Mavoglurant is a structurally novel, non-competitive mGlu5 receptor antagonist . It has a chemical formula of C19H23NO3 and an average molecular weight of 313.397 . The compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
科学的研究の応用
Specific Scientific Field
The specific scientific field is Neuroscience and Genetic Disorders .
Comprehensive and Detailed Summary of the Application
Mavoglurant, also known as AFQ-056, is an experimental drug candidate for the treatment of Fragile X Syndrome (FXS) and other conditions . It exerts its effect as an antagonist of the metabotropic glutamate receptor 5 (mGluR 5) . FXS is the most common monogenic cause of inherited intellectual and developmental disabilities .
Detailed Description of the Methods of Application or Experimental Procedures
In the studies, participants were stratified by methylation status and randomized to receive mavoglurant (25, 50, or 100 mg twice daily) or placebo over 12 weeks . In another study, 21 subjects received a single oral 15-mg dose of Mavoglurant .
Levodopa-induced Dyskinesia
Specific Scientific Field
The specific scientific field is Neurology and Movement Disorders .
Comprehensive and Detailed Summary of the Application
Mavoglurant was in phase II clinical trials for Levodopa-induced dyskinesia . Levodopa-induced dyskinesia is a common side effect of long-term treatment with levodopa in Parkinson’s disease .
Thorough Summary of the Results or Outcomes Obtained
Smoking Cessation
Specific Scientific Field
The specific scientific field is Psychiatry and Addiction Medicine .
Comprehensive and Detailed Summary of the Application
In 2007, Novartis had conducted a clinical study to assess Mavoglurant’s ability to reduce cigarette smoking .
Thorough Summary of the Results or Outcomes Obtained
No results had been published up until now .
Obsessive-Compulsive Disorder
Specific Scientific Field
The specific scientific field is Psychiatry .
Comprehensive and Detailed Summary of the Application
Novartis was conducting a clinical trial with Mavoglurant on obsessive–compulsive disorder .
Thorough Summary of the Results or Outcomes Obtained
Drug-Drug Interaction (DDI) and Age Impact on Pharmacokinetics
Specific Scientific Field
The specific scientific field is Pharmacokinetics .
Comprehensive and Detailed Summary of the Application
A study was conducted to develop and optimize a population whole-body physiologically-based pharmacokinetic (WBPBPK) model for Mavoglurant, to predict the impact of drug-drug interaction (DDI) and age on its pharmacokinetics .
Detailed Description of the Methods of Application or Experimental Procedures
The model was fitted to intravenous (IV) data from a clinical study in adults using a Bayesian approach . The optimized model was used together with a mechanistic absorption model for exploratory Monte Carlo simulations .
Thorough Summary of the Results or Outcomes Obtained
The population model provided a good description of both the median trend and variability in Mavoglurant plasma pharmacokinetics following IV administration in adults . The model can be used to predict plasma and brain (target site) concentration-time profiles following oral administration of various immediate-release formulations of Mavoglurant alone or when co-administered with other drugs, in adults as well as in children .
Treatment in Children with Fragile X Syndrome
Specific Scientific Field
The specific scientific field is Pediatric Neurology and Genetic Disorders .
Comprehensive and Detailed Summary of the Application
A study was conducted to evaluate Mavoglurant pharmacokinetics after single and multiple oral administration in children with Fragile X Syndrome aged from 3 to 11 years .
特性
IUPAC Name |
methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202777 | |
Record name | Mavoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavoglurant | |
CAS RN |
543906-09-8 | |
Record name | Mavoglurant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavoglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavoglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mavoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVOGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。